Cobalt tetracarboxyphthalocyanine

概要

説明

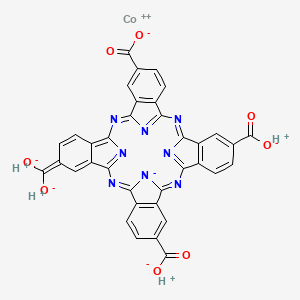

Cobalt tetracarboxyphthalocyanine is a metallophthalocyanine compound that has gained significant attention due to its unique chemical properties and potential applications in various fields. This compound consists of a cobalt ion centrally coordinated to a phthalocyanine ring, which is further substituted with four carboxyl groups. The presence of these carboxyl groups enhances the solubility and reactivity of the compound, making it suitable for a wide range of applications.

準備方法

Synthetic Routes and Reaction Conditions

Cobalt tetracarboxyphthalocyanine can be synthesized through several methods. One common approach involves the reaction of cobalt(II) chloride with phthalonitrile in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as sodium methoxide. The reaction is typically carried out under reflux conditions, leading to the formation of cobalt phthalocyanine. Subsequent carboxylation of the phthalocyanine ring can be achieved using chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for industrial applications .

化学反応の分析

Types of Reactions

Cobalt tetracarboxyphthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the cobalt ion and the carboxyl groups on the phthalocyanine ring.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine hydrate under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt phthalocyanine oxides, while reduction can produce cobalt phthalocyanine hydrides. Substitution reactions can lead to the formation of various cobalt phthalocyanine derivatives with different functional groups .

科学的研究の応用

Cobalt tetracarboxyphthalocyanine has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:

Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

作用機序

The mechanism of action of cobalt tetracarboxyphthalocyanine is primarily attributed to its ability to undergo redox reactions and interact with various molecular targets. The cobalt ion in the center of the phthalocyanine ring can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its ability to generate reactive oxygen species (ROS) in photodynamic therapy .

類似化合物との比較

Cobalt tetracarboxyphthalocyanine can be compared with other similar compounds, such as cobalt phthalocyanine and cobalt tetraphenylporphyrin. While all these compounds share a central cobalt ion coordinated to a macrocyclic ligand, this compound is unique due to the presence of carboxyl groups, which enhance its solubility and reactivity.

Similar Compounds

生物活性

Cobalt tetracarboxyphthalocyanine (CoTCPc) is a synthetic compound belonging to the phthalocyanine family, which has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy, catalysis, and DNA modification. This article discusses the biological activity of CoTCPc, highlighting its antimicrobial properties, photocatalytic applications, and potential in genetic engineering.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly when used as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species (ROS) that can effectively kill microbial pathogens.

The effectiveness of CoTCPc as an antimicrobial agent is linked to its ability to generate singlet oxygen upon light activation. This process disrupts cellular membranes and leads to microbial cell death. Studies have shown that CoTCPc is particularly effective against Gram-positive bacteria, while its efficacy against Gram-negative bacteria is limited due to their impermeable outer membranes .

Case Studies

- Study on Photodynamic Inactivation : A study demonstrated that CoTCPc could effectively inactivate methicillin-resistant Staphylococcus aureus (MRSA) under light exposure, suggesting its potential as a therapeutic agent against resistant strains .

- Comparative Analysis : Research comparing various phthalocyanines indicated that modifications in the peripheral substituents of CoTCPc could enhance its antimicrobial activity by improving its photophysical properties .

2. Photocatalytic Activity

CoTCPc has been investigated for its photocatalytic properties, particularly in the reduction of carbon dioxide (CO2). This application is crucial for developing sustainable energy solutions.

Performance Metrics

Recent studies have shown that CoTCPc demonstrates remarkable photocatalytic performance in CO2 reduction processes:

- Turnover Number : A maximum turnover number of 2950 was achieved under optimal conditions.

- Quantum Yield : An apparent quantum yield of 63.5% was recorded at 425 nm, indicating high efficiency in converting CO2 to carbon monoxide (CO) .

Mechanistic Insights

The photocatalytic mechanism involves the excitation of CoTCPc under light irradiation, leading to electron transfer processes that facilitate CO2 reduction. The electronic effects of substituents on the cobalt phthalocyanine structure play a significant role in enhancing catalytic activity .

3. DNA Modification Applications

CoTCPc has also been explored for its ability to modify DNA sequences, which has implications in genetic engineering and therapeutic applications.

Synthesis and Functionality

A conjugate of cobalt(II) tetracarboxyphthalocyanine and deoxyribonucleotide was synthesized for targeted DNA modification. This conjugate demonstrated sequence-specific cleavage of target oligonucleotides when activated by light in the presence of reducing agents such as thiols or hydrogen peroxide .

Implications for Genetic Engineering

The ability to specifically modify DNA sequences opens avenues for developing new strategies in gene therapy and molecular biology. The precise control over DNA interactions provided by CoTCPc may lead to advancements in antiviral and anticancer therapies .

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; limited efficacy against Gram-negative bacteria due to membrane permeability issues. |

| Photocatalytic | High turnover number (2950) and quantum yield (63.5%) for CO2 reduction; enhanced by electronic tuning of substituents. |

| DNA Modification | Capable of sequence-specific DNA cleavage; potential applications in gene therapy and molecular biology. |

特性

IUPAC Name |

cobalt(2+);33-(dioxidomethylidene)-2,11,20,29,37,39,40-heptaza-38-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31,34-nonadecaene-6,15,24-tricarboxylate;hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H18N8O8.Co/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOOKKARKXDTNS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].C1=CC2=C(C=C1C(=O)[O-])C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=C([O-])[O-])C=C7C(=N6)N=C2[N-]3)C8=C5C=CC(=C8)C(=O)[O-])C9=C4C=CC(=C9)C(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H16CoN8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69934-86-7 | |

| Record name | Cobalt tetracarboxyphthalocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069934867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。